4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with intriguing properties. This compound has drawn significant attention in the fields of chemistry, biology, and medicinal science due to its unique structural attributes and reactive capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis Route: : The synthetic route typically begins with the chlorination of 3-chloropyridine, followed by an etherification reaction with a methyl piperidine intermediate. The subsequent introduction of the trifluoromethyl group to the pyrimidine ring involves selective halogenation and further organic transformations.
Reaction Conditions: : These processes often require controlled environments, including anhydrous solvents, inert atmosphere, and precise temperature regulation, to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves large-scale reactors with automated systems to control temperature, pressure, and reactant flow rates. Advanced purification techniques, such as crystallization and chromatography, are utilized to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: : The compound undergoes nucleophilic and electrophilic substitution reactions due to the presence of reactive halogen groups.
Oxidation and Reduction: : It can participate in redox reactions, especially affecting the piperidine and pyrimidine rings.
Hydrolysis: : The ether linkages in the compound can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Amines and alkoxides for substitution reactions.
Oxidizing Agents: : Potassium permanganate and hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride and sodium borohydride.
Major Products Formed
Scientific Research Applications
Chemistry: : Serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: : Acts as a ligand for studying enzyme interactions and binding affinities.
Medicine: : Potential precursor for drugs targeting specific enzymes or receptors.
Industry: : Used in the formulation of agrochemicals and specialty materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine and piperidine rings enable it to fit into the active sites of various enzymes, inhibiting or modifying their activity. The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Structure-Activity Relationship: : Compared to other pyrimidine-based compounds, the presence of the 3-chloropyridinyl and trifluoromethyl groups enhances its reactivity and selectivity.
Unique Attributes: : Its unique combination of functional groups provides a distinct profile in terms of chemical reactivity and biological activity.
List of Similar Compounds
4-(4-{[3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
4-(4-{[(3-chloropyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(fluoromethyl)pyrimidine
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Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O/c17-12-8-21-4-1-13(12)25-9-11-2-5-24(6-3-11)15-7-14(16(18,19)20)22-10-23-15/h1,4,7-8,10-11H,2-3,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMWFUIFNFEIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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